Maremycin A is a natural product found in Streptomyces with data available.
Maremycin A
CAS No.:
Cat. No.: VC1855417
Molecular Formula: C17H21N3O4S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H21N3O4S |
---|---|
Molecular Weight | 363.4 g/mol |
IUPAC Name | (3S,6R)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-(methylsulfanylmethyl)piperazine-2,5-dione |
Standard InChI | InChI=1S/C17H21N3O4S/c1-9(13-15(22)18-11(8-25-3)14(21)19-13)17(24)10-6-4-5-7-12(10)20(2)16(17)23/h4-7,9,11,13,24H,8H2,1-3H3,(H,18,22)(H,19,21)/t9-,11+,13+,17+/m1/s1 |
Standard InChI Key | AQJPUORWMCOONW-RDFWBEMPSA-N |
Isomeric SMILES | C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)CSC)[C@@]2(C3=CC=CC=C3N(C2=O)C)O |
Canonical SMILES | CC(C1C(=O)NC(C(=O)N1)CSC)C2(C3=CC=CC=C3N(C2=O)C)O |
Introduction
Chemical Structure and Properties
Maremycin A is classified as both an organooxygen and organonitrogen compound, functionally related to alpha-amino acids . It possesses the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H21N3O4S |
Molecular Weight | 363.4 g/mol |
IUPAC Name | (3S,6R)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-(methylsulfanylmethyl)piperazine-2,5-dione |
CAS Number | Not specifically provided in sources |
The compound features a 3-hydroxyindolin-2-one structure derived from (2S,3S)-β-methyltryptophan (β-MeTrp) integrated into a diketopiperazine framework . This combination creates a unique molecular architecture with multiple stereocenters that contribute to its complex three-dimensional structure.
Origin and Isolation
Maremycin A belongs to a family of indole diketopiperazine alkaloids isolated from microbial sources. Specifically, it was originally isolated from the culture broth of marine Streptomyces strain B 9173 . This natural product represents an interesting example of the diverse secondary metabolites produced by Streptomyces bacteria, which are known to be prolific sources of bioactive compounds.
The isolation of Maremycin A and related compounds has contributed significantly to the understanding of the biosynthetic capabilities of Streptomyces species. These microorganisms employ specialized enzymatic pathways to construct the complex molecular frameworks characteristic of the maremycin family of compounds.
Stereochemistry and Structural Features
Maremycin A possesses several stereogenic centers that contribute to its unique spatial arrangement. The compound's absolute stereochemistry has been determined through various analytical techniques and confirmed through total synthesis efforts.
The structure includes:
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A diketopiperazine (DKP) core
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A 3-hydroxyindolin-2-one moiety
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A methylsulfanylmethyl side chain
The optical rotation of synthetic Maremycin A has been reported as [α]20D = −111.3 (c 0.24, MeOH), which closely matches previously reported values from the literature: [α]25D = −120.95 (c 0.21, MeOH) and [α]25D = −115.5 (c 0.30, MeOH) . This agreement confirms the stereochemical assignments made for the natural product.
Biosynthetic Aspects
The biosynthesis of Maremycin A involves specialized enzymatic pathways. Recent research has identified key enzymes involved in the maremycin biosynthetic pathway, including MarE, a 2-oxindole-forming monooxygenase that plays a critical role in the formation of the 3-hydroxyindolin-2-one structure .
Studies on MarE have provided insights into the mechanism of 2-oxindole formation. Mutational analyses of this enzyme have revealed important structure-function relationships, as summarized in the following table:
Mutant | KD (μM) | ΔH (cal/mol) | ΔS (cal/mol/deg) |
---|---|---|---|
C280S | 0.66 ± 0.00 | −2.088 × 104 ± 320 | −46.3 ± 1.1 |
C280S/H55A | 0.27 ± 0.04 | −1.705 × 104 ± 2672 | −39.3 ± 9.2 |
C280S/H55F | 0.64 ± 0.09 | −0.772 × 104 ± 127 | 15.7 ± 0.6 |
C280S/R118A | 0.50 ± 0.00 | −1.376 × 104 ± 415 | −27.1 ± 1.5 |
C280S/R118K | 0.59 ± 0.01 | −1.079 × 104 ± 146 | −15.4 ± 0.6 |
Interestingly, the C280S/H55A mutant showed an unexpected increase in product formation despite a approximately 20-fold decrease in substrate affinity, suggesting altered conformational dynamics or substrate orientation leading to enhanced catalytic efficiency . This observation provides valuable insights into the enzyme's mechanism and the natural optimization of secondary metabolic pathways.
Synthesis Methods
The complex structure of Maremycin A has inspired numerous synthetic approaches. Several methods have been developed for its total synthesis, reflecting ongoing interest in its potential applications and the challenges posed by its intricate molecular architecture.
Organocatalytic Approach
The organocatalytic approach represented a significant advancement in terms of step economy and efficiency compared to earlier methods, demonstrating the utility of asymmetric organocatalysis in natural product synthesis.
C-H Activation Strategy
A more recent synthetic approach to Maremycin A was developed using sequential C–H activation as the key strategy. This unified approach was also applied to related compounds including tryprostatin A and Maremycin B .
The methodology involves:
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Synthesis of key tryptophan skeletons from readily available alanine through Pd(II)-catalyzed β-methyl C(sp³)–H monoarylation
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Sequential Pd-catalyzed methylene C(sp³)–H methylation
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Condensation with the appropriate amino acid derivative
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Cyclization to form the diketopiperazine core
This approach successfully accomplished the total synthesis of Maremycin A in 15 linear steps from alanine . The spectroscopic data of the synthetic product matched perfectly with those of the natural compound, confirming the structural assignment.
Comparison of Synthetic Methods
The various approaches to the synthesis of Maremycin A can be compared based on several criteria:
Each synthetic approach offers distinct advantages and limitations, highlighting the diverse strategies available for constructing complex natural products like Maremycin A.
Related Compounds in the Maremycin Family
Maremycin A belongs to a broader family of structurally related compounds that have been isolated from Streptomyces species. These include:
Maremycin B
Maremycin B is a diastereomer of Maremycin A, differing in stereochemical configuration. The optical rotation of synthetic Maremycin B has been reported as [α]20D = +69.8 (c 0.78, MeOH), which matches the value reported by Jia ([α]25D = +78.3 (c 0.28, MeOH)) but differs from Laatsch's report ([α]25D = +2.94 (c 0.21, MeOH)) . This discrepancy suggests potential challenges in the accurate determination of stereochemistry or measurement conditions.
Maremycins C and D
Maremycins C and D represent additional members of this natural product family. According to the literature, Maremycins C1/C2 are diastereomers and were identified as mixtures. Structurally, they are the diastereomers of the sulfur oxidation products of Maremycin B. Similarly, Maremycins D1/D2 are the demethylmercapto analogues of Maremycins A and B, respectively .
The synthesis of Maremycins C1/C2, D1, and D2 has been accomplished from the same precursor, (2S,3S)-β-methyltryptophan, with the total synthesis of Maremycins B, C1/C2, and D2 being reported for the first time in certain studies .
Maremycins E and F
Maremycins E and F possess a novel structural skeleton featuring a spiro moiety formed between the 6-position of the cyclopenta[f]quinoxaline moiety and the 3'-position of the indol-2-one moiety . These compounds represent a structurally distinct subset within the maremycin family, highlighting the diversity of natural products that can arise from related biosynthetic pathways.
Future Research Directions
Future research on Maremycin A may focus on several key areas:
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Further investigation of its biological activities and potential therapeutic applications
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Development of more efficient and scalable synthetic routes
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Exploration of structure-activity relationships through the synthesis of analogues
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Deeper understanding of its biosynthetic pathway and the enzymes involved
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Application of the synthetic strategies developed for Maremycin A to other complex natural products
The continued interest in Maremycin A and related compounds reflects their importance as both synthetic challenges and potential leads for drug discovery efforts.
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